molecular formula C4H2BrClN2O B2877515 5-Bromo-4-chloropyrimidin-2-ol CAS No. 1240595-19-0

5-Bromo-4-chloropyrimidin-2-ol

Cat. No.: B2877515
CAS No.: 1240595-19-0
M. Wt: 209.43
InChI Key: CZLIGKOYXMUAPG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidin-2-ol is an organic compound with the chemical formula C₄H₂BrClN₂O It is a pyrimidine derivative, characterized by the presence of bromine and chlorine substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyrimidin-2-ol typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of pyrimidine precursors. For instance, starting with 2-hydroxypyrimidine, the compound can be synthesized by reacting it with hydrobromic acid under heating conditions, followed by chlorination using phosphorus oxychloride in the presence of organic amines such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions. These methods are optimized for higher yields and purity, utilizing controlled reaction conditions and efficient purification techniques. The use of microwave-promoted methods has also been explored to reduce reaction times and improve overall yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyrimidin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-4-chloropyrimidin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyrimidin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyrimidin-4-ol
  • 5-Bromo-2,4-dichloropyrimidine
  • 4-Amino-5-bromo-2-chloropyrimidine

Uniqueness

5-Bromo-4-chloropyrimidin-2-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

IUPAC Name

5-bromo-6-chloro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIGKOYXMUAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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